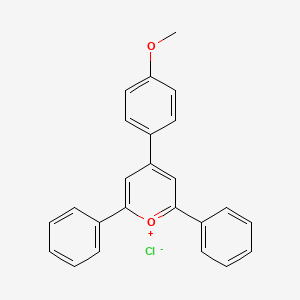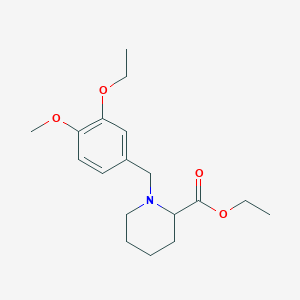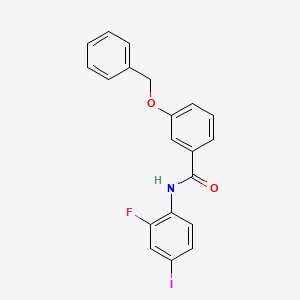
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride, also known as MPP+, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively destroy dopaminergic neurons. MPP+ is a toxic compound that is commonly used to create animal models of Parkinson's disease.
Mecanismo De Acción
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ enters dopaminergic neurons through the dopamine transporter. Once inside the neuron, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is oxidized by monoamine oxidase-B (MAO-B) to form the toxic metabolite 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+quinone. 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+quinone then reacts with cellular components, including proteins and DNA, leading to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ selectively destroys dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease. 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ also causes oxidative stress and mitochondrial dysfunction, which may contribute to the pathophysiology of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is a useful tool for creating animal models of Parkinson's disease. It selectively destroys dopaminergic neurons in the substantia nigra, which mimics the pathology of Parkinson's disease. However, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is a toxic compound that must be handled with care. Additionally, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ does not replicate all aspects of Parkinson's disease, and other models, such as genetic models, may be more appropriate for certain research questions.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+. One area of interest is the development of treatments that can protect dopaminergic neurons from 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ toxicity. Another area of interest is the use of 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ in combination with other toxins to create more complex animal models of Parkinson's disease. Finally, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ may be useful in studying the role of oxidative stress and mitochondrial dysfunction in the pathophysiology of Parkinson's disease.
Conclusion:
In conclusion, 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is a toxic compound that has been extensively studied in the field of neuroscience. It is commonly used to create animal models of Parkinson's disease, and its selective destruction of dopaminergic neurons mimics the pathology of the disease. 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is a useful tool for studying the pathophysiology of Parkinson's disease, and there are several future directions for research on this compound.
Métodos De Síntesis
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is synthesized through the reaction between 4-methoxybenzaldehyde and diphenylacetonitrile in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to form 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ is commonly used in the field of neuroscience to create animal models of Parkinson's disease. These models are used to study the disease's pathophysiology and to test potential treatments. 4-(4-methoxyphenyl)-2,6-diphenylpyrylium chloride+ selectively destroys dopaminergic neurons in the substantia nigra, which leads to the characteristic motor symptoms of Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenylpyrylium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O2.ClH/c1-25-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)26-24(17-21)20-10-6-3-7-11-20;/h2-17H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGNIGMXBGCEBZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2,6-diphenylpyrylium chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B5203560.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5203567.png)
![1-tert-butyl-2-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5203592.png)
![N~1~-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5203596.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203602.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5203608.png)
![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5203613.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5203622.png)

![N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5203638.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5203649.png)

![5-bromo-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5203657.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)